Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside
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Description
Synthesis Analysis
The synthesis of derivatives similar to Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside involves multi-step chemical processes. Controlled partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside produces a range of benzylated derivatives, which are crucial intermediates for further chemical reactions (Warren & Jeanloz, 1977). These steps are instrumental in preparing complex oligosaccharides, highlighting the molecule's role in synthesizing bioactive compounds.
Molecular Structure Analysis
The molecular structure of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside and its derivatives can be elucidated through techniques such as NMR spectroscopy. The precise arrangement of acetamido, benzyl, and allyl groups attached to the glucopyranoside ring defines its chemical behavior and reactivity (Madaj, Jankowska, & Wiśniewski, 2004).
Chemical Reactions and Properties
The chemical reactivity of Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is influenced by its functional groups, enabling it to undergo various glycosylation reactions. These reactions are crucial for constructing glycosidic linkages, a fundamental step in the synthesis of oligosaccharides and glycoconjugates (Nashed, Slife, Kiso, & Anderson, 1980).
Scientific Research Applications
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside is utilized in synthesizing complex carbohydrates, particularly in forming disaccharides and trisaccharides that are integral to the structure of glycoproteins (Farkaš et al., 1987).
It serves as a key intermediate in the preparation of chitobiose derivatives, which have applications in the synthesis of bacterial cell-wall, human milk, and blood-group substances (Warren & Jeanloz, 1977).
The compound is also used in the synthesis of glycosides and glycosyl donors, which are fundamental in the development of novel pharmaceuticals and biological research (Nashed et al., 1984).
It plays a crucial role in the chemical synthesis of antigens, such as the human blood-group P1-antigenic determinant, demonstrating its importance in immunology and vaccine development (Amvam Zollo et al., 1983).
The compound is also involved in the selective cleavage of glycosidic linkages, a process critical in studying the structure and function of polysaccharides (Dmitrieve et al., 1973).
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-24-22(26-18(2)27)25(31-16-20-12-8-5-9-13-20)32-21(23(24)28)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYTEIQFPXSSW-JYSSUKAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-a-D-glucopyranoside |
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